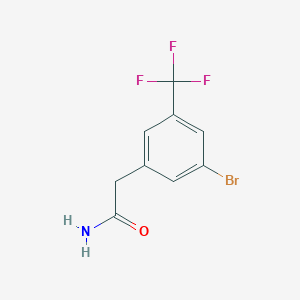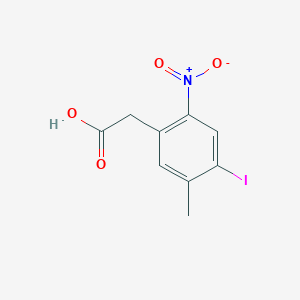![molecular formula C13H21FO3P+ B12861360 Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)-](/img/structure/B12861360.png)
Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)- is a chemical compound that features a phosphorus atom bonded to three ethoxy groups and a 3-fluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)- typically involves the reaction of a phosphorus trihalide with an alcohol in the presence of a base. The general reaction can be represented as follows:
[ \text{PCl}_3 + 3 \text{ROH} \rightarrow \text{P(OR)}_3 + 3 \text{HCl} ]
In this case, the alcohol used is triethanolamine, and the reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction is typically performed in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves the use of advanced techniques such as distillation and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to replace ethoxy groups with halides.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Halogenated phosphorus compounds.
Scientific Research Applications
Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)- can be compared with other similar compounds such as:
Phosphorus(1+), triethoxy[(4-fluorophenyl)methyl]-, (T-4)-: Similar structure but with a different position of the fluorine atom.
Phosphorus(1+), triethoxy[(3-chlorophenyl)methyl]-, (T-4)-: Similar structure but with a chlorine atom instead of fluorine.
Phosphorus(1+), triethoxy[(3-bromophenyl)methyl]-, (T-4)-: Similar structure but with a bromine atom instead of fluorine.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different substituents on the phenyl ring.
Conclusion
Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)- is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties make it a valuable reagent in organic synthesis, and its potential therapeutic properties are of interest in the field of medicine. Further research is needed to fully explore its capabilities and applications.
Properties
Molecular Formula |
C13H21FO3P+ |
|---|---|
Molecular Weight |
275.28 g/mol |
IUPAC Name |
triethoxy-[(3-fluorophenyl)methyl]phosphanium |
InChI |
InChI=1S/C13H21FO3P/c1-4-15-18(16-5-2,17-6-3)11-12-8-7-9-13(14)10-12/h7-10H,4-6,11H2,1-3H3/q+1 |
InChI Key |
KIEXXPNVCRMVEF-UHFFFAOYSA-N |
Canonical SMILES |
CCO[P+](CC1=CC(=CC=C1)F)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


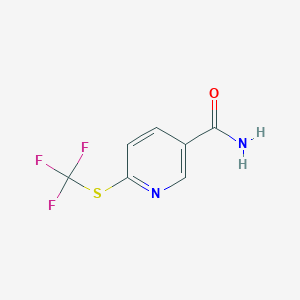
![1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione](/img/structure/B12861287.png)

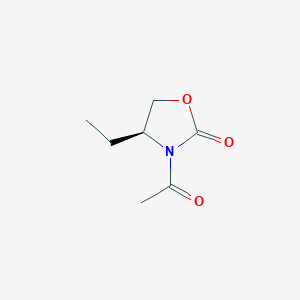
![(1R)-2'-[Dis(3,5-dimethylphenyl)phosphino]-[1,1'-binaphthalen]-2-ol](/img/structure/B12861311.png)

![2-Methyl-7-nitrobenzo[d]oxazole](/img/structure/B12861313.png)
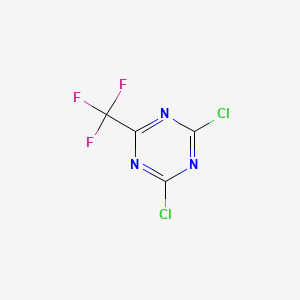
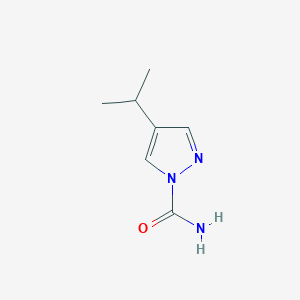
![2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole](/img/structure/B12861322.png)
